3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
Description
Properties
IUPAC Name |
3-(4-piperidin-4-ylanilino)piperidine-2,6-dione;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2.2ClH/c20-15-6-5-14(16(21)19-15)18-13-3-1-11(2-4-13)12-7-9-17-10-8-12;;/h1-4,12,14,17-18H,5-10H2,(H,19,20,21);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLNVLUOQCWEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=CC=C(C=C2)C3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Starting Materials
Coupling Strategies
The amide coupling step employs activating agents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA). For example:
Subsequent treatment with hydrochloric acid in ethanol or dichloromethane yields the dihydrochloride salt.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalytic Systems
Nickel- and ruthenium-based nanocatalysts enhance reaction efficiency in industrial settings, reducing side reactions like over-alkylation.
Purification and Isolation
Crystallization Techniques
The crude product is purified via trituration with ethyl acetate/water (1:1) or recrystallization from hot ethanol, achieving >98% purity.
Chromatographic Methods
Silica gel column chromatography (eluent: methanol/dichloromethane, 1:9) resolves residual impurities, particularly unreacted aniline derivatives.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to maintain precise temperature control and reduce batch-to-batch variability.
Environmental Considerations
Solvent recovery systems (e.g., DMF distillation) and catalytic recycling protocols minimize waste, aligning with green chemistry principles.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study focused on dual-target small-molecule inhibitors demonstrated that modifications of piperidine derivatives could effectively inhibit poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4). The compound exhibited significant cytotoxicity against breast cancer cells, inducing apoptosis and cell cycle arrest at the G1 phase, indicating its potential utility in cancer therapies targeting BRCA1/2 wild-type tumors .
Case Study: Breast Cancer Treatment
- Compound Tested : 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
- Targets : PARP1 and BRD4
- Results : Induced apoptosis in MDA-MB-468 and MCF-7 xenograft models without significant toxicity.
Neuropharmacological Research
The compound's structural properties suggest potential applications in neuropharmacology. Piperidine derivatives are often explored for their effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases and mood disorders. Research indicates that compounds with similar structures can modulate dopamine and serotonin pathways, which are crucial for treating conditions like depression and schizophrenia.
Synthesis and Modification for Enhanced Efficacy
The synthesis of this compound involves various chemical processes that allow for structural modifications aimed at enhancing its biological activity. For example, studies have shown that altering substituents on the piperidine ring can significantly impact the compound's binding affinity to target proteins involved in disease pathways .
Potential as a Therapeutic Agent in Other Diseases
Beyond cancer and neuropharmacology, there is growing interest in the application of this compound in other therapeutic areas:
- Inflammatory Diseases : Its ability to modulate cellular pathways may offer benefits in treating inflammatory conditions.
- Metabolic Disorders : Some studies suggest that similar compounds can influence metabolic pathways, potentially aiding in the management of diabetes or obesity.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Antitumor Activity | Breast cancer treatment | Induces apoptosis; targets PARP1 and BRD4 |
| Neuropharmacology | Treatment for mood disorders | Modulates dopamine/serotonin pathways |
| Synthesis Modifications | Enhancing biological activity | Structural changes improve binding affinity |
| Inflammatory Diseases | Potential therapeutic agent | Modulates cellular inflammatory pathways |
| Metabolic Disorders | Possible role in metabolic regulation | Influences metabolic pathways |
Mechanism of Action
The compound exerts its effects by binding to cereblon, a protein involved in the ubiquitin-proteasome system. This binding facilitates the recruitment of target proteins to the proteasome for degradation. The molecular targets include proteins that are tagged for degradation by the ubiquitin ligase complex .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride
- CAS No.: 2828444-76-2 (dihydrochloride form)
- Molecular Formula : C₁₆H₂₂Cl₂N₃O₂
- Molecular Weight : 360.28 g/mol
- Structural Features: The compound consists of a piperidine-2,6-dione core substituted with a 4-(piperidin-4-yl)phenylamino group. The dihydrochloride salt enhances solubility and stability compared to the free base .
It is commercially available as a research chemical (e.g., CymitQuimica Ref: 10-F983250) .
A detailed comparison of structural analogs and related piperidine derivatives is provided below, focusing on molecular properties, substituent effects, and research applications.
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Structural Modifications and Bioactivity :
- The para-substituted phenyl group in the target compound (CAS 2828444-76-2) may enhance target binding compared to its meta-substituted analog (CAS 2654821-92-6), though direct bioactivity data are pending .
- Unlike lenalidomide, the target compound lacks a phthalimide ring but retains the glutarimide (piperidine-2,6-dione) moiety, suggesting shared mechanisms of action (e.g., cereblon E3 ligase modulation) .
Physicochemical Properties: The dihydrochloride form improves aqueous solubility relative to non-salt analogs (e.g., 4-(Diphenylmethoxy)piperidine Hydrochloride, CAS 65214-86-0), which is critical for in vivo studies . Molecular weight differences (e.g., 360.28 vs. 295.33 for the cyclohexyl derivative) influence pharmacokinetics, such as membrane permeability .
Analytical Methods :
- High-performance liquid chromatography (HPLC) is a common analytical tool for purity assessment in this class (e.g., used for 4-[2-(3,5-Dimethyl-2-oxocyclohexyl)piperidine-2,6-dione]) .
Safety and Regulatory Status :
- Unlike 4-(Diphenylmethoxy)piperidine Hydrochloride, which lacks full environmental impact studies , the target compound’s dihydrochloride form is marketed with detailed handling guidelines (e.g., CymitQuimica’s SDS protocols) .
Biological Activity
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride, also known by its CAS number 2259851-37-9, is a compound with significant biological activity. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
- Molecular Formula: C16H22ClN3O2
- Molecular Weight: 323.82 g/mol
- Purity: >96%
- IUPAC Name: 3-((4-(piperidin-4-yl)phenyl)amino)piperidine-2,6-dione
Synthesis
The synthesis of this compound involves multi-step reactions starting from piperidine derivatives. The key steps typically include:
- Formation of the piperidine ring.
- Introduction of the phenyl group via nucleophilic substitution.
- Dihydrochloride salt formation to enhance solubility.
Antiviral Activity
Research has highlighted the antiviral potential of piperidine derivatives similar to 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione. A study demonstrated that certain derivatives exhibited moderate protection against viruses such as CVB-2 and HSV-1, indicating a spectrum of antiviral activity .
Antibacterial and Antifungal Activity
The compound's structural analogs have been evaluated for their antibacterial and antifungal properties. For instance:
- Compounds with similar piperidine structures showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 μg/mL .
Table 1: Antibacterial Activity of Piperidine Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Piperidine Derivative A | Staphylococcus aureus | 32 |
| Piperidine Derivative B | Escherichia coli | 64 |
| Piperidine Derivative C | Klebsiella pneumoniae | 128 |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The results indicated that while some derivatives displayed cytotoxic effects at high concentrations, others maintained low toxicity profiles, suggesting potential for therapeutic applications without significant side effects .
Case Studies and Research Findings
- Antiviral Screening : A study screened various piperidine derivatives against HIV-1 and other viruses, identifying several compounds that exhibited promising antiviral activity. Notably, derivatives with specific substitutions on the piperidine ring showed enhanced efficacy against viral replication .
- Antimicrobial Activity : Another research effort focused on the antibacterial properties of synthesized piperidine derivatives, revealing that structural modifications significantly influenced their antimicrobial efficacy. The presence of electron-withdrawing groups on the phenyl ring improved activity against Gram-positive bacteria .
- Alzheimer's Disease Research : Recent investigations into piperidine-based compounds have also explored their potential in treating neurodegenerative diseases such as Alzheimer's. These studies suggest that such compounds can inhibit key enzymes involved in neurodegeneration, thereby offering a dual mechanism for therapeutic intervention .
Q & A
Q. What are the recommended methods for synthesizing and characterizing 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride in academic research?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling of the piperidine and phenylamine moieties followed by dihydrochloride salt formation. Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters (e.g., temperature, stoichiometry) while minimizing trial-and-error approaches . Post-synthesis, characterization should include:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity.
- High-Performance Liquid Chromatography (HPLC) : Assess chemical purity (>95% recommended for pharmacological studies).
- Elemental Analysis : Verify stoichiometry of the dihydrochloride form.
- Mass Spectrometry (MS) : Validate molecular weight.
| Characterization Technique | Key Parameters |
|---|---|
| NMR (¹H/¹³C) | Chemical shifts, integration ratios |
| HPLC | Retention time, peak area |
| Elemental Analysis | %C, %H, %N, %Cl compliance |
Safety protocols (e.g., fume hood use, PPE) must align with GHS guidelines, even if the compound is unclassified .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer :
- Inhalation/Contact : Use fume hoods and nitrile gloves. If exposed, rinse skin/eyes with water for 15 minutes and seek medical advice .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hygroscopic degradation.
- Training : Mandatory safety exams (100% score) before lab work, as per chemical hygiene plans .
Advanced Questions
Q. How can researchers identify and characterize polymorphic forms of this compound, and what implications do these forms have on pharmacological activity?
- Methodological Answer : Polymorph screening requires solvent recrystallization under varied conditions (e.g., cooling rates, antisolvent addition). Key techniques:
- X-ray Diffraction (XRD) : Resolves crystal lattice differences.
- Differential Scanning Calorimetry (DSC) : Identifies thermal transitions (melting points, glass transitions).
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity and stability.
| Polymorph Property | Impact on Pharmacology |
|---|---|
| Solubility | Bioavailability in vivo |
| Thermal Stability | Shelf-life and formulation |
Evidence from analogous piperidine-2,6-dione derivatives suggests polymorph-dependent activity variations (e.g., solubility differences up to 3-fold) .
Q. What computational and experimental strategies are effective in elucidating the reaction mechanisms involving this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict reaction pathways .
- Isotopic Labeling : Track reaction steps (e.g., ¹⁵N labeling for amine group participation).
- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy.
Example workflow:
Simulate reaction pathways computationally.
Validate with controlled experiments (e.g., varying catalysts).
Cross-reference data with theoretical predictions .
Q. How should researchers address contradictions in experimental data, such as discrepancies in solubility or stability profiles?
- Methodological Answer :
- Root-Cause Analysis : Use Ishikawa diagrams to trace variables (e.g., impurities, humidity).
- Reproducibility Checks : Replicate experiments under identical conditions.
- Meta-Analysis : Compare data across literature and internal studies to identify trends.
For stability contradictions, employ accelerated aging studies (40°C/75% RH for 1 month) and correlate with DVS data .
Q. What integrated approaches are recommended for studying receptor-ligand interactions involving this compound?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time.
- Molecular Dynamics (MD) Simulations : Predict binding poses and affinity.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
Example workflow:
Screen binding via SPR.
Refine models using MD simulations.
Validate with ITC and in vitro assays (e.g., enzyme inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
